molecular formula C6H16ClN B3028760 (R)-3,3-Dimethylbutan-2-amine hydrochloride CAS No. 31519-54-7

(R)-3,3-Dimethylbutan-2-amine hydrochloride

Cat. No. B3028760
CAS RN: 31519-54-7
M. Wt: 137.65
InChI Key: DDRXUCIAWFPHKZ-NUBCRITNSA-N
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Description

(R)-3,3-Dimethylbutan-2-amine hydrochloride, also known as DMBA-HCl, is a chiral aliphatic amine compound and a key intermediate in the synthesis of several pharmaceuticals. It is a versatile compound that has been used in a wide range of scientific research applications, including the study of biochemical and physiological effects.

Scientific Research Applications

Enantioselective Catalysis in Organic Synthesis

(R)-3,3-Dimethylbutan-2-amine and its derivatives have been used as catalysts in enantioselective epoxidation of unfunctionalized olefins, achieving enantiomeric excesses up to 87% (Vachon et al., 2006). This application highlights the compound's role in enhancing reaction selectivity, which is crucial in synthesizing enantiomerically pure compounds.

Microbial Synthesis of Chiral Amines

In microbiology, strains like Arthrobacter sp. KNK168 have shown (R)-transaminase activity. This enzyme can convert prochiral ketones to corresponding chiral (R)-amines (Iwasaki et al., 2005). Such microbial syntheses are significant for producing chiral amines, which are important intermediates in pharmaceuticals.

Atmospheric Chemistry and Environmental Science

Amines, including derivatives of (R)-3,3-Dimethylbutan-2-amine, are considered more effective than ammonia in enhancing sulfuric acid-water nucleation in the atmosphere, impacting cloud formation and climate change (Kurtén et al., 2008). This research is vital for understanding the role of amines in atmospheric processes.

Synthesis of Primary Amines

A study by Brown et al. (1987) showed that (R)-3,3-Dimethylbutan-2-amine and its derivatives can be involved in the synthesis of primary amines via organoborane chemistry, providing a method for producing amines with high yield and purity (Brown et al., 1987).

Pharmaceutical and Chemical Industries

The compound's derivatives have been explored in the development of chiral palladacycles for asymmetric hydrophosphination reactions in organic synthesis, demonstrating potential applications in the pharmaceutical and chemical industries (Yap et al., 2014).

properties

IUPAC Name

(2R)-3,3-dimethylbutan-2-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H15N.ClH/c1-5(7)6(2,3)4;/h5H,7H2,1-4H3;1H/t5-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDRXUCIAWFPHKZ-NUBCRITNSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C)(C)C)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C(C)(C)C)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H16ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

137.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

31519-54-7
Record name 2-Butanamine, 3,3-dimethyl-, hydrochloride (1:1), (2R)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=31519-54-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2R)-3,3-dimethylbutan-2-amine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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